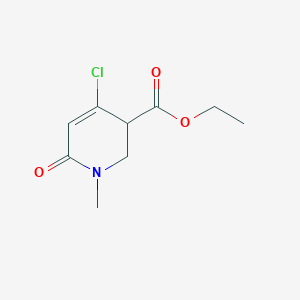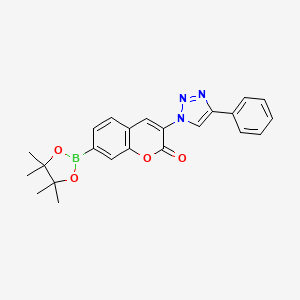![molecular formula C5H4N4 B15246849 Imidazo[1,5-D][1,2,4]triazine CAS No. 68457-59-0](/img/structure/B15246849.png)
Imidazo[1,5-D][1,2,4]triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazo[1,5-D][1,2,4]triazine is a heterocyclic compound that features a fused ring system composed of an imidazole ring and a triazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Imidazo[1,5-D][1,2,4]triazine typically involves the annulation of 2-amino-1,3,5-triazines with ketones. One common method is the I2-mediated annulation, where 2-amino-1,3,5-triazines react with electron-rich or electron-poor acetophenones and heterocyclic ketones under specific conditions . Another approach involves a one-pot, multicomponent reaction using easily accessible starting materials and a simple, catalyst-free protocol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the aforementioned synthetic routes suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
Imidazo[1,5-D][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts when necessary.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can produce a wide range of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Imidazo[1,5-D][1,2,4]triazine has a broad range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Imidazo[1,5-D][1,2,4]triazine involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of the compound have been shown to inhibit enzymes like IKK-ɛ and TBK1, which play a role in activating nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through phosphorylation . This inhibition can lead to anti-inflammatory and anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Imidazo[1,5-D][1,2,4]triazine can be compared with other similar compounds, such as:
Imidazo[1,2-a][1,3,5]triazine: This compound features a different ring fusion pattern and exhibits distinct chemical and biological properties.
Imidazo[2,1-b][1,3]thiazine: Another heterocyclic compound with a sulfur atom in the ring system, showing different reactivity and applications.
Benzo[4,5]imidazo[1,2-d][1,2,4]triazine: A fused heterocyclic compound with additional benzene rings, used in agricultural fungicides.
The uniqueness of this compound lies in its specific ring structure, which imparts unique electronic and steric properties, making it a valuable scaffold for the development of new compounds with diverse applications.
Eigenschaften
CAS-Nummer |
68457-59-0 |
|---|---|
Molekularformel |
C5H4N4 |
Molekulargewicht |
120.11 g/mol |
IUPAC-Name |
imidazo[1,5-d][1,2,4]triazine |
InChI |
InChI=1S/C5H4N4/c1-5-2-7-8-4-9(5)3-6-1/h1-4H |
InChI-Schlüssel |
UAOOBKAGZAHSNJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C=NN=CN2C=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-propyl-1H-imidazo[4,5-d]pyridazin-4-amine](/img/structure/B15246805.png)

![(3-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazine](/img/structure/B15246813.png)
![(3aR,8aR)-2-benzyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,8-hexahydro-1H-pyrrolo[3,4-c]azepine-8a-carboxylic acid](/img/structure/B15246815.png)







